![molecular formula C11H21N3O B14301625 1-(2,2-Dimethyl-1,4,8-triazaspiro[4.5]decan-8-yl)ethan-1-one CAS No. 113646-66-5](/img/structure/B14301625.png)
1-(2,2-Dimethyl-1,4,8-triazaspiro[4.5]decan-8-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Dimethyl-1,4,8-triazaspiro[4.5]decan-8-yl)ethan-1-one is a synthetic organic compound that belongs to the class of spirocyclic compounds. These compounds are characterized by a unique spiro structure, where two rings are connected through a single atom. The compound has gained attention in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Dimethyl-1,4,8-triazaspiro[4.5]decan-8-yl)ethan-1-one typically involves the formation of the spirocyclic core followed by functionalization. One common method involves the reaction of a suitable amine with a ketone under acidic conditions to form the spirocyclic intermediate. This intermediate is then further reacted with an appropriate reagent to introduce the ethanone moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Dimethyl-1,4,8-triazaspiro[4.5]decan-8-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced spirocyclic compounds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of spirocyclic compounds.
Scientific Research Applications
1-(2,2-Dimethyl-1,4,8-triazaspiro[4
Chemistry: The compound serves as a building block for the synthesis of more complex spirocyclic molecules.
Biology: It has shown potential as a modulator of biological pathways, making it a candidate for further biological studies.
Medicine: The compound is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(2,2-Dimethyl-1,4,8-triazaspiro[4.5]decan-8-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a potent inhibitor of receptor interaction protein kinase 1 (RIPK1), which plays a crucial role in the necroptosis pathway. By inhibiting RIPK1, the compound can block the activation of necroptosis, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,3,8-Triazaspiro[4.5]decane-2,4-dione: This compound shares a similar spirocyclic structure and has been studied for its potential as a delta opioid receptor agonist.
2,8-Diazaspiro[4.5]decan-1-one: Another spirocyclic compound that has shown selective inhibition of TYK2/JAK1 pathways.
Uniqueness
1-(2,2-Dimethyl-1,4,8-triazaspiro[4.5]decan-8-yl)ethan-1-one is unique due to its specific structural features and its ability to inhibit RIPK1. This sets it apart from other spirocyclic compounds, which may target different molecular pathways or exhibit different biological activities.
Properties
CAS No. |
113646-66-5 |
|---|---|
Molecular Formula |
C11H21N3O |
Molecular Weight |
211.30 g/mol |
IUPAC Name |
1-(3,3-dimethyl-1,4,8-triazaspiro[4.5]decan-8-yl)ethanone |
InChI |
InChI=1S/C11H21N3O/c1-9(15)14-6-4-11(5-7-14)12-8-10(2,3)13-11/h12-13H,4-8H2,1-3H3 |
InChI Key |
BWXXZDMBKKNOCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2(CC1)NCC(N2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![13-[3-(4-Hydroxypentyl)oxiran-2-YL]trideca-5,8,11-trienoic acid](/img/structure/B14301551.png)


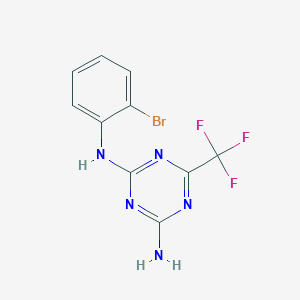
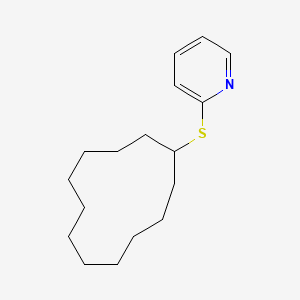
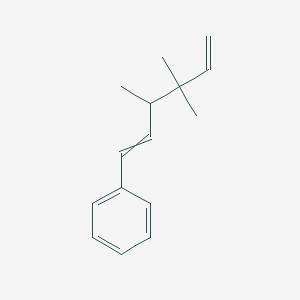
![[2-(9-Amino-9-oxononanoyl)oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B14301585.png)
![N'-(3,4-Dichlorophenyl)-N,N-bis{2-[(trimethylsilyl)oxy]ethyl}urea](/img/structure/B14301588.png)
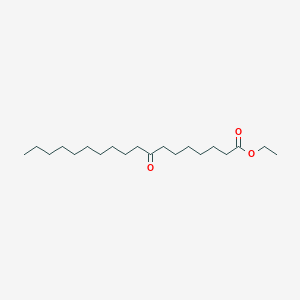
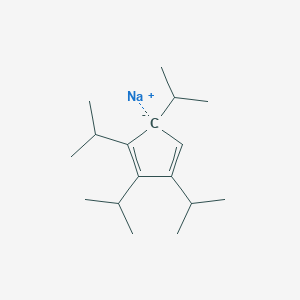
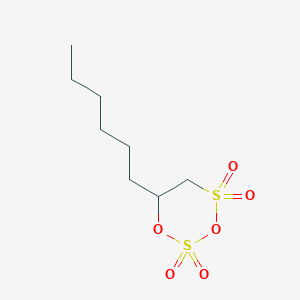
![2,3-Diamino-3-[(4-chlorophenyl)sulfanyl]prop-2-enenitrile](/img/structure/B14301609.png)
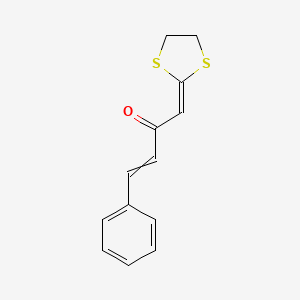
![4-{2-[(Prop-2-en-1-yl)oxy]ethoxy}phenol](/img/structure/B14301614.png)
